High Selectivity Anti-Influenza Derivative
A derivative of 7-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, specifically dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate, demonstrated potent antiviral activity against influenza A virus (H1N1) with a high selectivity index. The compound showed an IC50 of 4 µg/mL and a selectivity index of 188 in MDCK cell culture, outperforming other 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazine derivatives in the same study [1].
SI = 188
| Evidence Dimension | Antiviral activity (IC50) and selectivity index (SI) |
|---|---|
| Target Compound Data | IC50 = 4 µg/mL, Selectivity Index = 188 |
| Comparator Or Baseline | Other 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazine derivatives in the series |
| Quantified Difference | Identified as the most active compound in the series (best antiviral activity) |
| Conditions | Influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell culture [1] |
Why This Matters
This provides a validated structural motif for achieving high antiviral potency with favorable safety margins, guiding rational drug design and the selection of advanced intermediates for antiviral programs.
- [1] Mochulskaya, N.N., et al. Synthesis and antiviral activity of 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines against influenza virus. Pharmaceuticals, 2021, 14(6), 587. View Source
